Scaffold-Level Antitubercular Potency Differential: Furan-Oxadiazole vs. Non-Oxadiazole 5-Methylisoxazole-3-Carboxamides
This compound uniquely bridges the furan-1,3,4-oxadiazole moiety with the 5-methylisoxazole-3-carboxamide pharmacophore. While direct MIC data for the target compound are unpublished, class-level inference from the same 5-methylisoxazole-3-carboxamide series reveals that substituting the furan-oxadiazole tail with alternative aryl-amide tails (compounds 9, 10, 13, 14 in the series) shifts anti-TB MIC from >50 µM to as low as 3.125 µM against M. tuberculosis H37Rv in the MABA assay [1]. The target compound occupies an unexplored point in this SAR landscape; its procurement is essential to determine whether the furan-2-yl-1,3,4-oxadiazol-2-yl vector recapitulates or surpasses the 3.125 µM potency benchmark.
| Evidence Dimension | In vitro antimycobacterial potency (MIC, µM) |
|---|---|
| Target Compound Data | Not published (procurement needed to establish MIC) |
| Comparator Or Baseline | Series lead compounds 10 & 14: MIC 3.125 µM; compounds 9 & 13: MIC 6.25 µM; other series members: >50 µM |
| Quantified Difference | Class dynamic range >16-fold (3.125 µM to >50 µM) depending on amide tail structure |
| Conditions | Mycobacterium tuberculosis H37Rv, Microplate Alamar Blue Assay (MABA) |
Why This Matters
Procurement of this exact CAS enables determination of where the furan-oxadiazole topology falls within the known 16-fold potency window of the series, which is critical for lead prioritization.
- [1] Ganesh, N., Pujar, G.V., Inturi, B.K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. View Source
